molecular formula C12H17N B13624293 1-(2,5-Dimethylbenzyl)cyclopropan-1-amine CAS No. 1260765-41-0

1-(2,5-Dimethylbenzyl)cyclopropan-1-amine

Cat. No.: B13624293
CAS No.: 1260765-41-0
M. Wt: 175.27 g/mol
InChI Key: SBXKXMCJROWLNZ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzyl)cyclopropan-1-amine is an organic compound with the molecular formula C12H17N. It features a cyclopropane ring attached to a benzyl group substituted with two methyl groups at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylbenzyl)cyclopropan-1-amine typically involves the reaction of 2,5-dimethylbenzyl chloride with cyclopropanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylbenzyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding cyclopropanone derivatives.

    Reduction: Reduction reactions with agents such as lithium aluminum hydride can convert the compound into cyclopropylamines.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,5-Dimethylbenzyl)cyclopropan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylbenzyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(2-Methoxybenzyl)cyclopropan-1-amine
  • 1-(4-Chlorophenyl)cyclopropan-1-amine
  • 1-(2,4-Dimethylbenzyl)cyclopropan-1-amine

Comparison: 1-(2,5-Dimethylbenzyl)cyclopropan-1-amine is unique due to the specific positioning of the methyl groups on the benzyl ring, which can influence its reactivity and interactions compared to other similar compounds. The presence of the cyclopropane ring also imparts distinct steric and electronic properties, making it a valuable compound for various synthetic and research applications .

Properties

CAS No.

1260765-41-0

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C12H17N/c1-9-3-4-10(2)11(7-9)8-12(13)5-6-12/h3-4,7H,5-6,8,13H2,1-2H3

InChI Key

SBXKXMCJROWLNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC2(CC2)N

Origin of Product

United States

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